molecular formula C6H2ClIN2OS B13655428 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one

5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one

Cat. No.: B13655428
M. Wt: 312.52 g/mol
InChI Key: YHPUKAUIQMMPNA-UHFFFAOYSA-N
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Description

5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to an isothiazolo-pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Organic Synthesis: The compound is used as a building block for constructing more complex heterocyclic systems.

    Biological Studies: Researchers use it to study the interactions of halogenated heterocycles with biological targets.

    Material Science: It can be incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-bromoisothiazolo[5,4-c]pyridin-3(2H)-one
  • 5-Chloro-4-fluoroisothiazolo[5,4-c]pyridin-3(2H)-one
  • 5-Chloro-4-methylisothiazolo[5,4-c]pyridin-3(2H)-one

Uniqueness

5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C6H2ClIN2OS

Molecular Weight

312.52 g/mol

IUPAC Name

5-chloro-4-iodo-[1,2]thiazolo[5,4-c]pyridin-3-one

InChI

InChI=1S/C6H2ClIN2OS/c7-5-4(8)3-2(1-9-5)12-10-6(3)11/h1H,(H,10,11)

InChI Key

YHPUKAUIQMMPNA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)I)C(=O)NS2

Origin of Product

United States

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